

Confirming Cellular Target Engagement of JH-X-119-01: A Comparative Guide

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B8194130

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This guide provides an objective comparison of **JH-X-119-01**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with alternative methods for confirming target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.

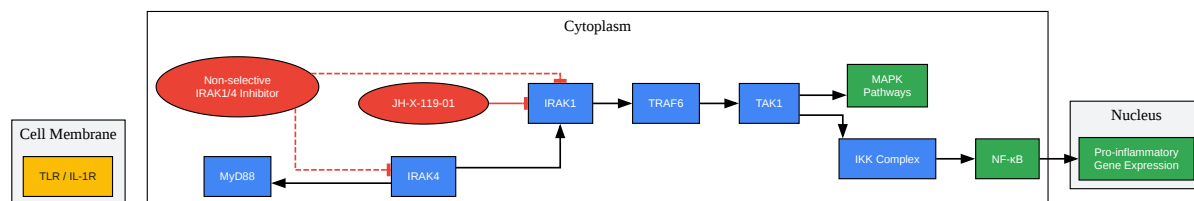
Introduction to JH-X-119-01

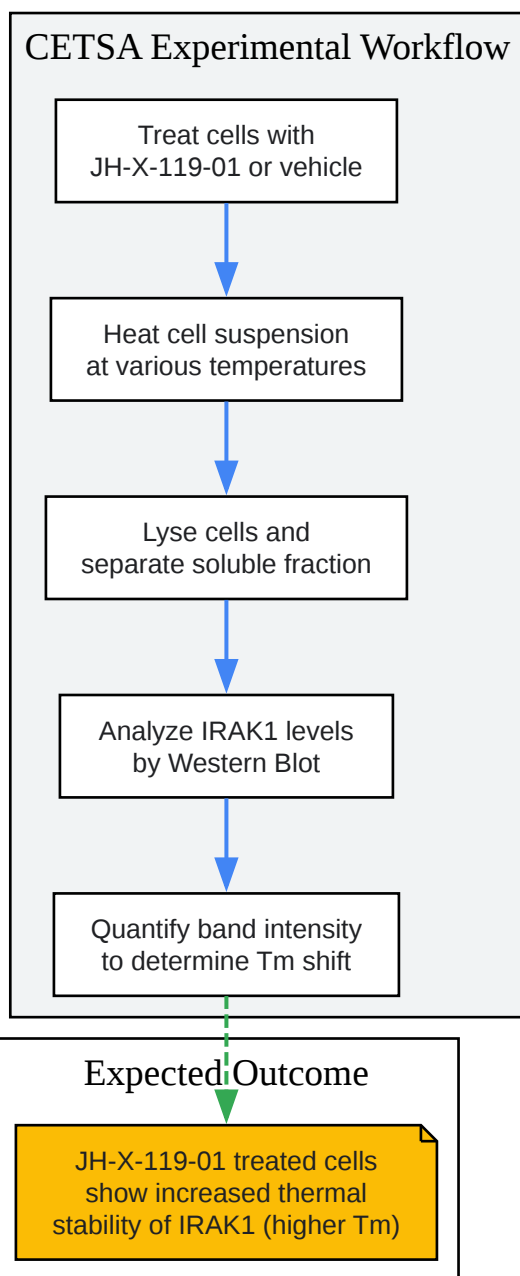
JH-X-119-01 is a highly selective inhibitor of IRAK1 with a reported IC₅₀ of 9 nM.^{[1][2][3][4]} It exhibits exceptional selectivity over the closely related kinase IRAK4, showing no significant inhibition at concentrations up to 10 μM.^{[2][5][6]} The compound acts as a covalent inhibitor, irreversibly binding to cysteine 302 of IRAK1.^[7] This high selectivity and covalent mechanism of action make **JH-X-119-01** a valuable tool for studying the specific roles of IRAK1 in cellular signaling and disease.

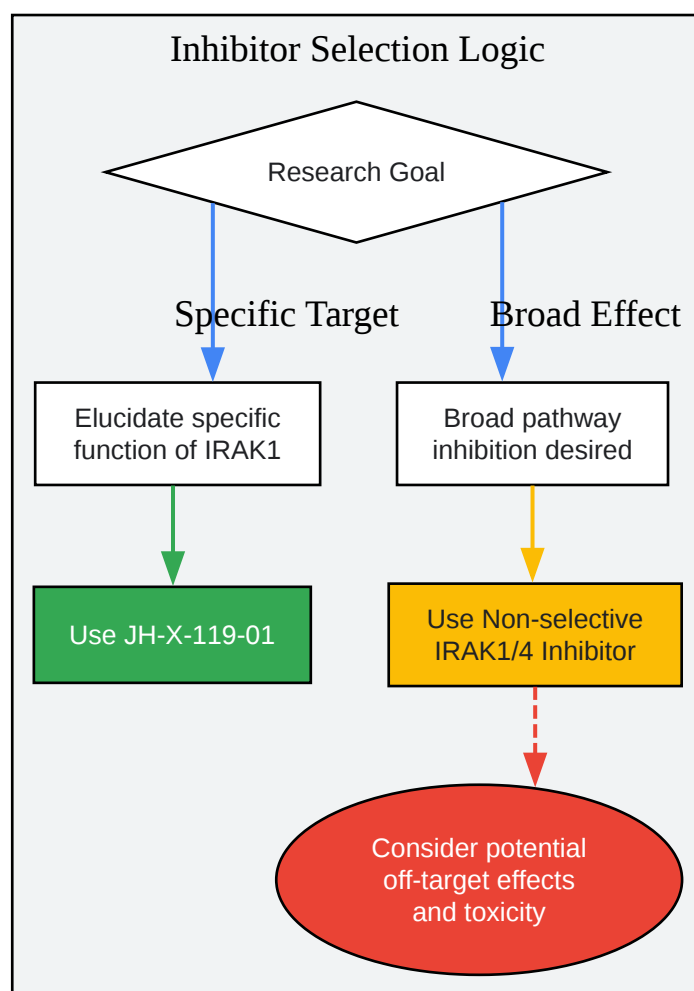
The IRAK1 Signaling Pathway

IRAK1 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon receptor activation, IRAK1 is recruited to the receptor complex and phosphorylated by IRAK4. Activated IRAK1 then dissociates and interacts with TRAF6, leading to the activation of downstream

signaling cascades, including the NF- κ B and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines.







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